AKR1C1 Isoform Selectivity: Quantified 14-Fold Discrimination Over AKR1C2
5-Bromo-3-phenyl salicylic acid (99514-99-5) inhibits AKR1C1 with a Ki of 140 nM and demonstrates quantifiable selectivity over the closely related isoform AKR1C2 (Ki = 1.97 µM), representing a 14-fold discrimination . In the same study, the compound does not inhibit AKR1C4 at concentrations up to 100 µM . This selectivity profile is essential for experiments requiring AKR1C1-specific modulation without confounding AKR1C2 or AKR1C4 activity.
| Evidence Dimension | AKR isoform inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 140 nM (AKR1C1); Ki = 1.97 µM (AKR1C2); Ki = 21 µM (AKR1C3); No inhibition at 100 µM (AKR1C4) |
| Comparator Or Baseline | AKR1C2: Ki = 1.97 µM (same study, same compound); AKR1C4: 0% inhibition at 100 µM |
| Quantified Difference | 14-fold selectivity for AKR1C1 over AKR1C2; >150-fold over AKR1C3; >714-fold over AKR1C4 |
| Conditions | Recombinant human AKR enzymes; NADPH-dependent oxidoreductase assay; J Med Chem 2009 |
Why This Matters
Procurement of this exact compound (99514-99-5) ensures the documented 14-fold AKR1C1/AKR1C2 selectivity, a parameter not guaranteed by other salicylic acid derivatives or positional isomers.
